2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-4-26(5-2)14-9-15-27-22(17-10-8-11-18(16-17)30-3)21-23(28)19-12-6-7-13-20(19)31-24(21)25(27)29/h6-8,10-13,16,22H,4-5,9,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKHFWVVYGHPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be broken down into key functional groups:
- Chromeno-pyrrole core : This bicyclic structure is known for various biological activities.
- Diethylamino group : Contributes to the compound's pharmacological profile.
- Methoxyphenyl substitution : May enhance lipophilicity and bioactivity.
Antioxidant Activity
Research indicates that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. For instance, studies have shown that derivatives of chromeno[2,3-c]pyrrole can effectively reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .
Antiviral Properties
Notably, some chromeno[2,3-c]pyrroles have been identified as inhibitors of viral replication. A study highlighted Pyranonigrin A, a related compound, as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . This suggests that this compound may exhibit similar antiviral properties pending further investigation.
Enzyme Modulation
Chromeno-pyrroles have been reported to act as glucokinase activators. This enzyme plays a vital role in glucose metabolism and insulin regulation. By activating glucokinase, these compounds could potentially aid in managing diabetes and metabolic disorders .
Case Studies
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of various chromeno-pyrrole derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that specific derivatives significantly reduced cell death and improved cell viability compared to control groups.
Case Study 2: Antiviral Activity
In vitro assays conducted on SARS-CoV-2 using Pyranonigrin A showed a reduction in viral load by over 70% at specific concentrations. This highlights the potential for similar compounds like this compound to serve as antiviral agents.
Research Findings Summary
Q & A
Q. What are the established synthetic methodologies for synthesizing 2-(3-(diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-methoxyphenyl derivatives), and primary amines (e.g., diethylaminopropylamine). Key steps include:
- Mixing reactants in stoichiometric ratios (1:1:1.1 for aldehydes with phenolic hydroxyl groups).
- Heating under reflux (solvent-dependent) for 15–20 minutes (electron-deficient aldehydes) or up to 2 hours (electron-rich aldehydes).
- Isolation via crystallization (yields: 43–86%, >70% in >50% of cases) without chromatography .
Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?
- HPLC analysis : Purity >95% is achievable post-crystallization.
- Spectroscopic techniques : NMR (1H/13C) for functional group verification, mass spectrometry for molecular weight confirmation.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment (if crystals form) .
Advanced Research Questions
Q. How can electronic effects of substituents influence reaction kinetics and yields in the multicomponent synthesis?
- Electron-donating groups (e.g., methoxy, methyl) on aryl aldehydes prolong reaction times (up to 2 hours) due to reduced electrophilicity.
- Electron-withdrawing groups (e.g., halogens) accelerate cyclization (15–20 minutes).
- Amine selection : Bulky or sterically hindered amines may reduce yields; diethylaminopropylamine is optimal for balancing reactivity and steric effects .
Q. What experimental strategies can mitigate yield discrepancies in large-scale syntheses?
- Stoichiometric adjustments : Use 1.1 equivalents of amines for aldehydes with phenolic hydroxyl groups to compensate for side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature gradients : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. How can the synthetic methodology be adapted to generate functionalized pyrazolone derivatives?
Q. How should researchers design experiments to resolve contradictory data on substituent compatibility?
- Systematic screening : Use a matrix of substituted aldehydes (e.g., methoxy, chloro, fluoro) and amines to map electronic/steric effects.
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.
- Computational modeling : DFT calculations to predict substituent effects on transition states .
Data Interpretation & Methodological Challenges
Q. What analytical frameworks are recommended for interpreting conflicting yield data across substituent classes?
Q. How can researchers extend this methodology to synthesize structurally related heterocycles (e.g., pyrano-pyrrole-diones)?
- Scaffold diversification : Replace methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with 4-(o-hydroxyphenyl)-2,4-dioxopentanoates to form pyrano[2,3-c]pyrrole-4,7-diones.
- Cross-validation : Compare reaction conditions (e.g., solvent, temperature) with prior protocols for analogous systems .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
